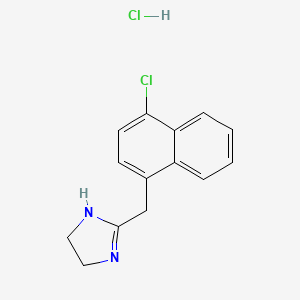

Clonazoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

23593-08-0 |

|---|---|

Molecular Formula |

C14H14Cl2N2 |

Molecular Weight |

281.2 g/mol |

IUPAC Name |

2-[(4-chloronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C14H13ClN2.ClH/c15-13-6-5-10(9-14-16-7-8-17-14)11-3-1-2-4-12(11)13;/h1-6H,7-9H2,(H,16,17);1H |

InChI Key |

JOJMOKBPTKPWER-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)CC2=CC=C(C3=CC=CC=C23)Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Research of Clonazoline Hydrochloride

Foundational Approaches to Clonazoline (B92498) Hydrochloride Synthesis

Conventional Synthetic Routes and Their Evolution

While a definitive, publicly documented "conventional" route for Clonazoline hydrochloride is scarce, the synthesis of the core 2-imidazoline ring is well-established. A common and foundational approach involves the reaction of a nitrile with ethylenediamine, or the condensation of an aldehyde with ethylenediamine.

For Clonazoline, a plausible conventional synthesis would likely start from (4-chloro-1-naphthalenyl)acetonitrile. This starting material could be reacted with ethylenediamine, typically in the presence of a catalyst or with heating, to form the imidazoline (B1206853) ring. An alternative foundational method would involve the corresponding aldehyde, (4-chloro-1-naphthalenyl)acetaldehyde, which would be condensed with ethylenediamine.

The evolution of these routes for similar imidazolines has focused on improving yields, reducing reaction times, and utilizing milder reaction conditions. Early methods often required harsh conditions, while later developments introduced various catalysts and reagents to enhance efficiency.

A general representation of the condensation reaction is depicted below:

| Reactant A | Reactant B | Reagent/Condition | Product |

| (4-chloro-1-naphthalenyl)acetonitrile | Ethylenediamine | Heat/Catalyst | Clonazoline |

| (4-chloro-1-naphthalenyl)acetaldehyde | Ethylenediamine | Oxidant | Clonazoline |

Novel and Sustainable Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of novel and sustainable methods. For the synthesis of 2-imidazolines, several greener approaches have been reported for related compounds, which could potentially be adapted for Clonazoline synthesis. These methods often focus on the use of environmentally benign solvents, catalysts, and energy sources.

For instance, the use of iodine in the presence of potassium carbonate provides a metal-free method for synthesizing 2-imidazolines from aldehydes and ethylenediamine. Another approach utilizes tert-butyl hypochlorite (B82951) as an efficient reagent for the same transformation. Furthermore, methods employing hydrogen peroxide as a green oxidant in the presence of sodium iodide have been developed. These newer methodologies offer advantages in terms of reduced environmental impact and often proceed under milder conditions with high yields.

| Method | Reagents | Advantages |

| Iodine-mediated synthesis | Aldehyde, Ethylenediamine, I₂, K₂CO₃ | Metal-free, mild conditions |

| Tert-butyl hypochlorite method | Aldehyde, Ethylenediamine, t-BuOCl | High yields |

| Hydrogen peroxide oxidation | Aldehyde, Ethylenediamine, H₂O₂, NaI | Green oxidant, environmentally friendly |

Stereoselective Synthesis Strategies and Stereoisomer Generation

Clonazoline hydrochloride itself is an achiral molecule and does not have stereoisomers. The core imidazoline ring is planar, and the substitution pattern on the naphthalene (B1677914) ring does not introduce any chiral centers. Therefore, stereoselective synthesis strategies are not applicable to the preparation of Clonazoline hydrochloride.

Process Optimization and Scalability Studies in Clonazoline Hydrochloride Production

Specific process optimization and scalability studies for the production of Clonazoline hydrochloride are not detailed in the available literature. However, for the general synthesis of 2-imidazolines, key parameters for optimization would include reaction temperature, catalyst loading, reactant concentration, and solvent choice. The goal of such studies is to maximize yield and purity while minimizing costs and environmental impact, particularly for large-scale industrial production. The choice between a batch or continuous flow process would also be a critical consideration in scaling up the synthesis.

Investigation of Synthetic Intermediates and Byproduct Formation Mechanisms

Without a specifically documented synthesis for Clonazoline hydrochloride, the exact intermediates and byproducts can only be hypothesized based on general imidazoline syntheses.

In a synthesis starting from (4-chloro-1-naphthalenyl)acetaldehyde and ethylenediamine, a likely intermediate would be the corresponding Schiff base formed from the initial condensation of the aldehyde with one of the amino groups of ethylenediamine. Subsequent intramolecular cyclization would then form the imidazoline ring.

Potential byproducts could arise from side reactions such as the formation of di-substituted ethylenediamine, where both amino groups react with the aldehyde, leading to larger, undesired molecules. Over-oxidation or side reactions involving the naphthalene ring could also lead to impurities. The identification and characterization of such intermediates and byproducts would be crucial for optimizing the reaction conditions to favor the formation of the desired Clonazoline product.

Due to a lack of specific scientific research data for "Clonazoline hydrochloride" in the public domain, a detailed article on its molecular pharmacology and mechanism of action as per the requested outline cannot be generated at this time. Searches for this specific compound did not yield the required in-depth information on receptor binding, allosteric modulation, receptor subtype selectivity, or enzyme kinetics.

The available information primarily lists Clonazoline as an imidazole (B134444) derivative and does not provide the detailed molecular-level interaction data necessary to fulfill the user's request for a comprehensive scientific article. Generating content without this specific data would lead to inaccuracies and would not be a scientifically valid representation of the compound's pharmacological profile.

Further research on Clonazoline hydrochloride is required to provide the detailed analysis requested in the user's outline.

Molecular Pharmacology and Mechanism of Action Studies of Clonazoline Hydrochloride

Enzyme Kinetics and Inhibitor Characterization[11],[12],[13],[14],

Determination of Kinetic Parameters (e.g., Km, Vmax, Ki)

There is no publicly available research that has determined the specific kinetic parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), or the inhibition constant (Ki) for the interaction of Clonazoline (B92498) hydrochloride with its biological targets. Such studies are essential for quantifying the affinity of a ligand for its receptor and the efficacy of its action, but this data has not been published for this specific compound.

Intracellular Signaling Pathway Modulation

While Clonazoline is structurally an imidazoline (B1206853) derivative, suggesting it may interact with adrenergic and imidazoline receptors, specific studies on its modulation of intracellular signaling pathways are not available in the current body of scientific literature. The following sections describe the expected, but unverified, signaling pathways based on its chemical class.

As an imidazoline compound, Clonazoline hydrochloride is predicted to interact with G-protein coupled receptors (GPCRs), such as α-adrenergic and imidazoline receptors. The I1 imidazoline receptor, a putative target, is thought to be a GPCR wikipedia.org. Activation of these receptors typically initiates intracellular signaling cascades by coupling to heterotrimeric G proteins (composed of α, β, and γ subunits) cusabio.com. This interaction leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the βγ dimer and subsequent modulation of downstream effectors like adenylyl cyclase or phospholipase C cusabio.com. However, one study investigating clonidine (B47849) and other imidazoline agents in bovine adrenal chromaffin cells found that they did not alter cyclic AMP (cAMP) production or phosphoinositide hydrolysis, suggesting a potential divergence from classical GPCR second messenger systems in certain cellular contexts nih.gov. Specific studies confirming the GPCR signaling cascade for Clonazoline hydrochloride are absent from the literature.

No published research directly links Clonazoline hydrochloride to the modulation of kinase-mediated signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) or the Phosphoinositide 3-kinase (PI3K)-Akt pathways. These pathways are critical in regulating a multitude of cellular processes, including cell growth, proliferation, and survival nih.govnih.gov. While GPCRs can, in some instances, transactivate kinase cascades, there is no specific evidence to suggest that Clonazoline hydrochloride utilizes these pathways.

There is currently no scientific literature available that describes the effects of Clonazoline hydrochloride on the transcriptional or post-transcriptional regulation of gene expression. Such mechanisms involve the alteration of DNA transcription into mRNA and the subsequent processing, stability, and translation of mRNA, which are fundamental to a cell's response to external stimuli nih.gov. The role of Clonazoline hydrochloride in these processes remains uninvestigated.

Target Identification and Validation Strategies

Specific target identification and validation studies for Clonazoline hydrochloride have not been published. While its chemical structure suggests likely targets, definitive deconvolution has not been documented.

There are no available studies that have employed biochemical or biophysical methods to deconvolve the molecular targets of Clonazoline hydrochloride. Techniques such as affinity chromatography, mass spectrometry, surface plasmon resonance (SPR), and cellular thermal shift assays (CETSA) are powerful tools for identifying the specific proteins that a small molecule interacts with in a biological system nih.gov. However, the application of these approaches to Clonazoline hydrochloride has not been reported in the scientific literature.

Genetic and Genomic Methodologies for Target Identification

Genetic and genomic approaches are powerful tools for identifying the specific molecular targets of a compound by linking its effects to genetic variations. These methods can provide strong evidence for a drug-target interaction in a biological system.

Forward genetics , such as creating resistant mutations, can pinpoint a target. For instance, cells or organisms could be exposed to Clonazoline hydrochloride, and resistant individuals would be selected. Whole-genome sequencing of these resistant organisms might reveal mutations in the gene encoding the drug's target.

Reverse genetics , particularly using technologies like CRISPR-Cas9 or RNA interference (RNAi), allows for the systematic knockout or knockdown of genes to see if the cellular response to Clonazoline hydrochloride is altered. A loss of sensitivity to the compound upon the silencing of a specific gene would suggest that the gene product is the target.

Genome-Wide Association Studies (GWAS) can be employed to find associations between genetic variants in a population and the response to a drug. While no GWAS data exists for Clonazoline hydrochloride, this approach could identify single nucleotide polymorphisms (SNPs) in genes encoding potential receptors that correlate with individual differences in response to the drug.

Below is a hypothetical data table illustrating how results from a genetic screening study might be presented.

| Genetic Approach | Methodology | Hypothetical Finding for a Clonazoline-like Compound | Implication for Target Identification |

| CRISPR-Cas9 Screen | Genome-wide knockout of receptor genes in a cell line responsive to the compound. | Loss of cellular response (e.g., change in signaling) in cells with a knockout of the ADRA2A gene. | Suggests that the alpha-2A adrenergic receptor is a primary target. |

| RNAi Screen | High-throughput screening of an siRNA library to identify genes that modify the compound's effect. | Knockdown of the IRAS (I1-imidazoline receptor) gene product reduces the compound's efficacy in a functional assay. | Implicates the I1-imidazoline receptor as a potential target. |

| Resistance Mutation | Selection and sequencing of cells that have developed resistance to the compound. | A point mutation is identified in a gene encoding a G-protein coupled receptor in resistant cell lines. | Points towards a specific receptor as the direct binding target. |

Computational and Network-Based Target Prediction

Computational methods are increasingly used to predict the targets of small molecules, saving time and resources in the early stages of drug discovery. These in silico approaches use the chemical structure of a compound to predict its interactions with known protein targets.

Molecular docking is a primary computational technique where the three-dimensional structure of a small molecule, like Clonazoline hydrochloride, is computationally "docked" into the binding sites of a library of protein structures. The software calculates a binding affinity score, and high scores for a particular protein suggest a potential interaction. Given Clonazoline's structure, docking studies would likely focus on adrenergic and imidazoline receptors.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for Clonazoline hydrochloride could be generated and used to screen databases of protein targets to find those with complementary binding sites.

Quantitative Structure-Activity Relationship (QSAR) models correlate variations in the chemical structure of a series of compounds with changes in their biological activity. While requiring data on multiple related compounds, QSAR can help in predicting the activity of new molecules like Clonazoline hydrochloride and understanding the structural features important for target binding.

Network-based approaches analyze the relationships between drugs, targets, and diseases within large biological networks. By mapping the known interactions of structurally similar compounds, these methods can infer potential targets for a new molecule.

The following table illustrates hypothetical results from a computational target prediction study for a compound with a structure similar to Clonazoline hydrochloride.

| Computational Method | Target Database Screened | Top Predicted Targets (Hypothetical) | Predicted Binding Affinity (kcal/mol) |

| Molecular Docking | Human G-Protein Coupled Receptors | Alpha-2A Adrenergic Receptor | -9.5 |

| I1-Imidazoline Receptor | -8.7 | ||

| Alpha-1A Adrenergic Receptor | -7.2 | ||

| Pharmacophore Screening | All Human Proteins | Alpha-2A Adrenergic Receptor | High Match Score |

| Imidazoline Receptor Antisera-Selected Protein (IRAS) | Moderate Match Score |

Phenotypic Screening and Mechanistic Target Elucidation

Phenotypic screening is a powerful approach in drug discovery that involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired biological effect, without a priori knowledge of the drug's target.

For a compound like Clonazoline hydrochloride, a phenotypic screen could involve, for example, measuring its effect on blood pressure in an animal model or its ability to induce a specific cellular response, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.

Once a "hit" from a phenotypic screen is identified, the next critical and challenging step is target deconvolution —the process of identifying the molecular target responsible for the observed phenotype. Several methods can be employed for this:

Affinity Chromatography: The compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more stable to heat denaturation when it is bound to a ligand. Cells are treated with the compound, heated, and the soluble proteins are analyzed to see which ones were stabilized by the compound.

Expression Profiling: Techniques like transcriptomics (RNA-Seq) or proteomics can be used to analyze how the compound changes the expression levels of genes or proteins in a cell. The pattern of these changes can provide clues about the biological pathways affected and the potential targets.

A hypothetical workflow for phenotypic screening and target elucidation for a Clonazoline-like molecule is presented in the table below.

| Step | Methodology | Hypothetical Observation | Inference |

| 1. Phenotypic Screen | High-throughput screening of compounds for their ability to lower cAMP levels in a neuronal cell line. | The compound causes a significant, dose-dependent decrease in cAMP. | The compound likely acts on a Gi-coupled receptor. |

| 2. Target Deconvolution | Affinity chromatography using the immobilized compound. | The alpha-2A adrenergic receptor and the I1-imidazoline receptor are identified as binding partners by mass spectrometry. | These receptors are the primary candidates for the compound's target. |

| 3. Target Validation | Knockout of the ADRA2A gene in the neuronal cell line using CRISPR-Cas9. | The compound no longer lowers cAMP levels in the knockout cells. | The alpha-2A adrenergic receptor is confirmed as the target responsible for the observed phenotype. |

Structure Activity Relationship Sar and Computational Studies of Clonazoline Hydrochloride

Elucidation of Clonazoline (B92498) Hydrochloride Structure-Activity Relationships

The structure-activity relationship (SAR) for clonazoline hydrochloride, an imidazoline (B1206853) derivative, can be inferred from studies on analogous compounds like clonidine (B47849) and other tolazoline-like molecules. Research into these related compounds provides foundational insights into the structural features crucial for their biological activity, primarily at alpha-adrenoceptors.

Key determinants of activity in this class of compounds involve the substituents on the phenyl ring attached to the imidazoline core. Studies have shown that for potent alpha-receptor stimulant activity, specific substitutions on the phenyl ring are critical. For instance, the presence of substituents at the 2- and 6-positions of the phenyl ring, which restrict the rotation between the phenyl and imidazoline rings and force them into an aplanar conformation, is a significant factor for high potency. nih.gov The electronic properties of these substituents also modulate the activity at different receptors. While certain substitutions can abolish activity at histamine (B1213489) H2-receptors, they often retain or enhance stimulant effects at alpha-receptors. nih.gov

Rational Design and Lead Optimization Principles

Rational drug design and lead optimization are systematic processes used to improve the pharmacological properties of a lead compound, such as clonazoline hydrochloride. researchgate.netnih.gov These processes rely on understanding the SAR and the three-dimensional structure of the biological target. researchgate.net In the context of clonazoline, optimization efforts would focus on modifying its chemical structure to enhance affinity, selectivity, and pharmacokinetic properties while minimizing off-target effects.

Lead optimization strategies that could be applied to clonazoline hydrochloride include:

Modification of the Aromatic System: The 4-chloronaphthalene group is a primary target for modification. Systematic replacement of the chlorine atom with other substituents (e.g., fluorine, methyl, methoxy) could explore the impact of electronic and steric effects on activity. mdpi.com Blocking metabolically vulnerable positions, for instance by adding a fluorine atom, is a common strategy to improve metabolic stability. mdpi.com

Alteration of the Linker: The methylene (B1212753) bridge connecting the naphthalene (B1677914) ring and the imidazoline ring could be altered. Changing its length or rigidity could optimize the spatial orientation of the aromatic and heterocyclic moieties within the receptor's binding site.

Substitution on the Imidazoline Ring: While typically less common for this class, minor substitutions on the imidazoline ring could be explored to fine-tune binding affinity and selectivity.

This iterative process of design, synthesis, and biological testing, guided by computational modeling, aims to develop analogs with superior therapeutic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov A QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. wikipedia.org

For clonazoline hydrochloride and its analogs, a QSAR study would involve several steps:

Data Set Compilation: A series of clonazoline analogs would be synthesized and their biological activity (e.g., binding affinity or functional potency at a specific receptor) would be measured experimentally.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., molecular shape, surface area). nih.govmdpi.com

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the descriptors to the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model must be rigorously validated using internal (cross-validation) and external (a test set of compounds not used in model development) techniques. wikipedia.orgmdpi.com

The resulting QSAR model could reveal which physicochemical properties are most important for the activity of clonazoline-like compounds, providing valuable guidance for rational drug design.

Illustrative QSAR Data Table for Clonazoline Analogs This table is a hypothetical example to illustrate the type of data used in a QSAR study.

Molecular Docking and Molecular Dynamics Simulations

Molecular Docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein). mdpi.com It is widely used to understand ligand-target interactions at a molecular level and to perform virtual screening of large compound libraries. mdpi.com For clonazoline hydrochloride, docking studies would require a 3D structure of its target receptor, for example, an alpha-adrenoceptor. The process would involve placing the 3D structure of clonazoline into the receptor's binding site and evaluating the binding poses using a scoring function, which estimates the binding affinity. nih.gov This would help identify key amino acid residues that interact with the chloronaphthalene and imidazoline moieties, providing a structural basis for the observed SAR.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of molecular systems over time. mdpi.comnih.gov After docking clonazoline into its target, an MD simulation can be run to assess the stability of the predicted binding pose and to understand the conformational changes in both the ligand and the protein upon binding. nih.govescholarship.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a more realistic view of the binding event in a simulated physiological environment (e.g., in water). mdpi.com

Illustrative Molecular Docking Results Table This table is a hypothetical example of docking results for clonazoline against a target receptor.

Chemoinformatics and Ligand-Based Drug Design Methodologies

In the absence of a known 3D receptor structure, Ligand-Based Drug Design (LBDD) methods can be employed. nih.govresearchgate.net These approaches utilize the knowledge of a set of known active molecules to infer the properties of the receptor's binding site. nih.govfiveable.me

Pharmacophore Modeling is a key LBDD technique. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. researchgate.net Starting with the structure of clonazoline and other active analogs, a pharmacophore model could be generated. This model might include features such as a positive ionizable feature (the imidazoline ring), an aromatic feature (the naphthalene ring), and a hydrophobic feature. This 3D pharmacophore query could then be used to screen large virtual databases to identify new, structurally diverse compounds that fit the model and are therefore likely to be active. fiveable.me

Chemoinformatics involves the use of computational tools to collect, store, analyze, and model chemical data. longdom.org In the context of clonazoline, chemoinformatics tools would be essential for managing the chemical and biological data of any synthesized analogs, calculating molecular descriptors for QSAR, performing similarity searches in chemical databases to find related compounds, and generating virtual libraries for screening. longdom.org These methodologies are integral to modern drug discovery, enabling researchers to efficiently navigate vast chemical spaces and prioritize candidates for further investigation.

Preclinical Research Methodologies and Model Systems for Clonazoline Hydrochloride

In Vitro Experimental Models

In vitro experimental models are a cornerstone of modern drug discovery and preclinical research, offering a cost-effective, ethical, and manageable alternative to in vivo studies. epdf.pub These models, which utilize cell cultures in a controlled laboratory setting, are particularly valuable for high-throughput screening and for elucidating the biological pathways affected by a test compound. epdf.pub While no specific in vitro studies on Clonazoline (B92498) hydrochloride are extensively detailed in publicly available scientific literature, the following sections describe the standard methodologies that would be employed to assess such a compound. These methods allow researchers to gather crucial data on a substance's pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug). researchgate.net

Cell-based assays are powerful tools used in biomedical research and drug discovery to quantify a compound's effects on cellular functions in a biologically relevant context. uclv.edu.cuepdf.pub Unlike biochemical assays that test activity against a purified target, cell-based assays utilize whole living cells, providing a more physiologically relevant environment where factors like cell permeability, intracellular signaling, and potential cytotoxicity can be observed simultaneously. uclv.edu.cu These assays are instrumental in identifying bioactive candidates, analyzing cell signaling pathways, and assessing cellular toxicity. epdf.pub

Cellular proliferation and viability assays are fundamental in the initial stages of compound screening to determine a substance's effect on cell health and growth. Viability assays measure the number of living cells in a population, often by assessing parameters like membrane integrity or metabolic activity, while proliferation assays quantify the rate of cell division. These assays are critical for distinguishing between cytostatic effects (halting cell division) and cytotoxic effects (actively killing cells).

A variety of methodologies are available, each with its own mechanism for detecting viable cells.

Tetrazolium Reduction Assays (e.g., MTT, MTS, XTT): These colorimetric assays rely on the principle that metabolic enzymes in viable cells can reduce tetrazolium salts into a colored formazan product. The amount of color produced is directly proportional to the number of viable cells. The MTS assay, for instance, generates a formazan product that is soluble in cell culture media, simplifying the experimental workflow.

Resazurin Reduction Assays (e.g., AlamarBlue): Similar to tetrazolium assays, this method uses the blue dye resazurin, which is reduced by metabolically active cells to the pink, fluorescent compound resorufin.

Luminogenic ATP Assays (e.g., CellTiter-Glo®): This type of assay quantifies adenosine triphosphate (ATP), the primary molecule for storing and transferring energy in cells. The presence of ATP is a key indicator of metabolically active, viable cells. The assay uses luciferase to generate a luminescent signal proportional to the amount of ATP present.

The data generated from these assays are typically used to calculate metrics such as the IC50 (half-maximal inhibitory concentration), which represents the concentration of a compound required to inhibit a biological process by 50%.

Table 1: Illustrative Example of Cellular Viability Data for a Test Compound

This table presents hypothetical data to demonstrate the typical output of a cellular viability assay. The results are not specific to Clonazoline hydrochloride.

| Cell Line | Compound Concentration (µM) | Percent Viability (%) |

| HEK293 | 0.1 | 98.5 |

| HEK293 | 1 | 95.2 |

| HEK293 | 10 | 75.4 |

| HEK293 | 50 | 51.2 |

| HEK293 | 100 | 22.8 |

| HepG2 | 0.1 | 99.1 |

| HepG2 | 1 | 96.8 |

| HepG2 | 10 | 80.1 |

| HepG2 | 50 | 55.6 |

| HepG2 | 100 | 30.5 |

Reporter gene assays are versatile tools for studying the regulation of gene expression and monitoring the activation of specific cell signaling pathways. In these assays, the regulatory DNA sequence of a gene of interest is linked to a "reporter gene" that encodes an easily detectable protein, such as luciferase or green fluorescent protein (GFP). When the signaling pathway of interest is activated by a test compound, it drives the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) can be quantified to measure the extent of pathway activation.

These assays are invaluable for:

Elucidating Mechanism of Action: They help to understand how a compound affects specific cellular signaling pathways.

Assessing Target Modulation: They can confirm that a compound is interacting with its intended target and producing a functional cellular response.

Toxicity Profiling: Reporter assays can be designed to identify compounds that activate pathways associated with toxicity, providing an early warning of potential adverse effects.

A common setup is the Dual-Luciferase® Reporter (DLR) Assay System, which uses two different luciferases. One (e.g., Firefly luciferase) is controlled by the experimental promoter of interest, while the second (e.g., Renilla luciferase) is driven by a constitutive promoter to serve as an internal control, normalizing for variations in cell number or transfection efficiency.

Table 2: Hypothetical Reporter Gene Assay Results for a Test Compound on NF-κB Pathway Activation

This table presents illustrative data showing how a reporter gene assay might be used to screen for anti-inflammatory activity by measuring the inhibition of a specific signaling pathway. The results are not specific to Clonazoline hydrochloride.

| Compound | Concentration (µM) | Luciferase Activity (Relative Light Units) | Pathway Inhibition (%) |

| Vehicle Control | - | 15,200 | 0 |

| Test Compound A | 1 | 12,160 | 20 |

| Test Compound A | 10 | 7,300 | 52 |

| Test Compound A | 50 | 2,890 | 81 |

| Known Inhibitor | 10 | 3,040 | 80 |

High-Throughput Screening (HTS) is an automated process that enables the rapid testing of vast libraries of chemical or biological compounds to identify active "hits". By utilizing robotics, liquid handling devices, sensitive detectors, and data processing software, HTS allows researchers to screen millions of compounds in a relatively short period.

Cell-based HTS assays are particularly powerful because they provide a more physiologically relevant context than biochemical (cell-free) screens. They can be used to assess a wide range of cellular processes, including:

Cell proliferation and cytotoxicity epdf.pub

Signal transduction pathway activation epdf.pub

Changes in cell morphology epdf.pub

Receptor binding and function

The development of a robust cell-based HTS assay requires careful optimization to ensure a high signal-to-noise ratio and reproducibility in a miniaturized format (e.g., 384- or 1536-well plates). HTS is a critical component of the early drug discovery process, enabling the identification of lead compounds that can be further optimized for therapeutic development.

While traditional two-dimensional (2D) cell cultures are the workhorse of in vitro research, they have limitations in replicating the complex microenvironment of living tissues. To bridge the gap between preclinical studies and clinical outcomes, more advanced in vitro systems have been developed that better mimic human physiology.

Three-dimensional (3D) cell culture models represent a significant advancement over 2D monolayers by allowing cells to grow and interact in a structure that more closely resembles native tissue. epdf.pub These models, which include spheroids, organoids, and organs-on-chips, provide a more physiologically relevant context for assessing a compound's efficacy and disposition.

Key advantages of 3D models include:

Improved Physiological Relevance: They better represent the natural environment experienced by cells, including cell-cell and cell-matrix interactions, nutrient gradients, and spatial organization.

More Predictive Data: Gene and protein expression levels in 3D models are often more similar to those found in vivo compared to 2D cultures.

Enhanced Drug Response Assessment: The complex architecture of 3D models can reveal aspects of drug response, such as limited drug penetration or resistance mechanisms, that are not observable in 2D systems.

Patient-derived organoids (PDOs), which are self-organizing structures grown from a patient's tumor cells, are particularly powerful. They can retain the heterogeneity and genetic landscape of the original tumor, offering a platform for personalized medicine and for studying drug resistance. The development of these complex in vitro models is crucial for improving the predictive power of preclinical drug screening and reducing the reliance on animal models.

Advanced In Vitro Systems for Comprehensive Assessment[26],[27],

Organ-on-a-Chip and Microphysiological Systems (MPS)

The investigation of Clonazoline hydrochloride, a potent α-adrenergic agonist, within preclinical research is increasingly benefiting from advanced in vitro models that offer greater physiological relevance than traditional cell cultures. Organ-on-a-Chip (OOC) and Microphysiological Systems (MPS) are at the forefront of this evolution, providing dynamic, three-dimensional microenvironments that replicate key functions of human organs. mdpi.comhumanspecificresearch.org These microfluidic devices, typically composed of flexible polymers like polydimethylsiloxane (PDMS), contain microchannels populated with living cells to simulate tissue and organ-level physiology. humanspecificresearch.orgnih.gov

For a compound like Clonazoline hydrochloride, which primarily targets the cardiovascular and central nervous systems, MPS can be designed to model specific organ functions. For instance, a "heart-on-a-chip" can be used to study the compound's effects on cardiac cells, while a "brain-on-a-chip" can provide insights into its neurological impact. mdpi.com These systems allow for the co-culture of multiple cell types, creating tissue-tissue interfaces and physicochemical microenvironments that mimic in vivo conditions. nih.gov This complexity is crucial for understanding the multifaceted action of α-adrenergic agonists.

The advantages of using OOC and MPS in the preclinical evaluation of Clonazoline hydrochloride include:

Enhanced Physiological Relevance: By incorporating mechanical cues, such as the rhythmic stretching of heart cells, and fluid flow, these systems provide a more accurate representation of human organ function compared to static 2D cultures. mdpi.comresearchgate.net

Real-Time Monitoring: The optical transparency of the materials used in OOCs allows for high-resolution, real-time imaging and analysis of cellular responses, biochemical activities, and metabolic changes upon exposure to the compound. mdpi.comhumanspecificresearch.org

Human-Specific Data: Utilizing human-derived cells (including induced pluripotent stem cells) in these systems can help predict human-specific responses and circumvent the limitations of interspecies differences inherent in animal models. news-medical.net

Reduced Animal Use: MPS technology aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) by providing a viable alternative to animal testing in the early stages of drug development. nih.gov

Multi-organ MPS, or "human-on-a-chip" systems, represent a further advancement, allowing researchers to study the systemic effects of Clonazoline hydrochloride. mdpi.com By fluidically linking different organ chips (e.g., liver, kidney, heart, brain), it is possible to investigate the compound's absorption, distribution, metabolism, excretion (ADME), and potential organ-organ interactions, providing a holistic view of its pharmacokinetic and pharmacodynamic profile. springernature.comnih.gov

Table 1: Applications of Organ-on-a-Chip (OOC) in Preclinical Research

| Application Area | Description | Relevance for Clonazoline Hydrochloride |

|---|---|---|

| Drug Discovery and Development | Evaluate efficacy and toxicity of new compounds, offering more accurate predictions of human responses than traditional methods. humanspecificresearch.org | Assess the primary effects on target organs like the heart and brain, and identify potential off-target toxicities. |

| Disease Modeling | Study the mechanisms and progression of diseases in areas such as cardiovascular and neurodegenerative disorders. humanspecificresearch.orgnih.gov | Model conditions where α-adrenergic pathways are implicated to understand the compound's therapeutic potential. |

| Personalized Medicine | Create patient-specific models using an individual's cells to test personalized treatment strategies. humanspecificresearch.org | Investigate inter-individual variability in response to Clonazoline hydrochloride. |

| Toxicology Testing | Assess the safety of chemicals and provide essential data for regulatory safety testing. humanspecificresearch.org | Determine potential toxic effects on various organ systems in a controlled, human-relevant environment. |

Co-culture and Tissue-Engineered Models

Building on the principles of mimicking in vivo complexity, co-culture and tissue-engineered models are critical for the preclinical assessment of Clonazoline hydrochloride. These models move beyond monocultures to include multiple cell types that interact within a shared environment, thereby replicating the cellular crosstalk that occurs in living tissues. mdpi.com

In the context of Clonazoline hydrochloride's action as a sympathomimetic amine, which involves the autonomic nervous system, co-culture models are particularly valuable. sahmri.org.au For example, to study its effects on neurovascular interactions, a model could co-culture endothelial cells and neurons. mdpi.com Such systems can be designed as direct contact models, where different cell types are grown together, or as indirect models, where they are separated by a porous membrane, allowing for communication via secreted factors. mdpi.com

A key application for Clonazoline hydrochloride research is in modeling the blood-brain barrier (BBB). A co-culture of brain endothelial cells with astrocytes and pericytes can create a more realistic in vitro BBB model to study the compound's ability to penetrate the central nervous system. Similarly, to investigate inflammatory responses, intestinal epithelial cells can be co-cultured with immune cells like macrophages. nih.gov Upon stimulation, these models can mimic an inflamed state, allowing researchers to assess the compound's behavior in both healthy and pathological conditions. nih.gov

Three-dimensional (3D) co-culture systems further enhance the physiological relevance by providing a more accurate structural and functional mimic of native tissue. mdpi.com Cells can be encapsulated in hydrogels that replicate the extracellular matrix, allowing for the study of complex interactions in a 3D space. mdpi.com For instance, a 3D model could be used to investigate the effects of Clonazoline hydrochloride on tumor microenvironments where adrenergic receptors may play a role. nih.gov

Table 2: Comparison of Co-Culture Models

| Model Type | Description | Advantages for Clonazoline Hydrochloride Research |

|---|---|---|

| 2D Direct Contact | Different cell types are plated on the same surface, allowing for direct cell-to-cell interaction. mdpi.com | Simple setup to study direct interactions, e.g., between neurons and glial cells. |

| 2D Indirect Contact (e.g., Transwell) | Cell types are physically separated by a porous membrane, allowing communication via soluble factors. mdpi.com | Ideal for studying paracrine signaling, such as the influence of immune cells on endothelial barrier function. nih.gov |

| 3D Spheroids/Organoids | Self-assembled 3D aggregates of one or more cell types. | Provides a more in vivo-like architecture for studying tissue-level responses to the compound. |

| 3D Bioprinted Tissues | Precisely controlled deposition of cells and biomaterials to create complex tissue-like structures. | Allows for the creation of highly defined and reproducible tissue models of target organs like the heart or brain. |

Preclinical In Vivo Animal Models (Methodological Considerations)

While in vitro models provide valuable mechanistic data, in vivo animal models remain essential for understanding the systemic effects of compounds like Clonazoline hydrochloride. nih.gov These models allow for the evaluation of complex physiological responses, pharmacokinetics, and the interaction of the compound with multiple organ systems in a whole-organism context. ijrpc.com The use of animal models in preclinical trials involves several critical stages, from initial efficacy and safety screening to more extensive toxicological studies before a drug can be considered for human trials. nih.gov

Strategic Selection of Animal Species and Strains for Research

The choice of an appropriate animal model is paramount for the successful translation of preclinical findings. nih.gov For α-adrenergic agonists, significant species differences exist in receptor density and physiological responsiveness. nih.gov For example, studies have shown major variations in the cardiovascular response to α1-adrenergic stimulation among rats, dogs, calves, and baboons, which correlated with differences in α1-adrenergic receptor density in the heart myocardium. nih.gov Rats, for instance, exhibit a much higher density of these receptors and a more pronounced physiological response compared to baboons or dogs. nih.gov

Therefore, the selection of a species for studying Clonazoline hydrochloride must be justified based on anatomical, physiological, and genetic similarities to humans concerning the target pathway. nih.gov Rodents (mice and rats) are commonly used for initial screening due to their cost-effectiveness, short life cycle, and the availability of genetically modified strains. nih.govnih.gov However, for cardiovascular studies, larger animals such as dogs or non-human primates may be more appropriate due to their greater physiological resemblance to humans in this system. semanticscholar.orgnih.gov The choice may also depend on the specific research question; for instance, dogs are a suitable model for studying certain bladder cancers, while "humanized" mice (immunodeficient mice engrafted with human cells or tissues) are used for immune system studies. youtube.com

Experimental Design and Ethical Frameworks in Animal Research

All research involving animals must be conducted within a strict ethical framework to ensure humane treatment and minimize suffering. nih.govenago.com Experimental protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or a similar local ethics committee. nih.govenago.com The guiding principles for the ethical use of animals in research are the 3Rs:

Replacement: Using non-animal methods wherever possible. enago.com

Reduction: Using the minimum number of animals necessary to obtain statistically significant data. enago.com

Refinement: Modifying procedures to minimize pain, suffering, and distress. enago.com

A clear scientific justification for the research is mandatory, with a reasonable expectation that the study will increase scientific knowledge or improve human or animal health. nih.gov The experimental design should be robust, seeking to minimize the number of animals used while ensuring the results are statistically appropriate. enago.com This includes careful consideration of the procedures for handling animals, with all personnel required to be adequately trained. nih.govenago.com Any surgical procedures must be performed using aseptic techniques and appropriate anesthesia to minimize discomfort. nih.gov

Pharmacological Assessments and Biomarker Evaluation in Animal Models

In vivo studies of Clonazoline hydrochloride involve a range of pharmacological assessments to characterize its effects. Efficacy studies in animal models of specific diseases are used to demonstrate that the compound has the desired therapeutic effect. nih.gov For an α-adrenergic agonist, this could involve measuring changes in hemodynamics (e.g., blood pressure, heart rate) or assessing cognitive function in models of neurological disorders. nih.govclevelandclinic.org

Biomarkers are crucial tools that bridge preclinical and clinical studies by providing measurable indicators of physiological or pathological processes. alliedacademies.org In animal models, biomarkers can be used to:

Assess Target Engagement: Confirm that Clonazoline hydrochloride is interacting with α-adrenergic receptors.

Monitor Therapeutic Efficacy: Track changes in specific molecules, genes, or proteins that correlate with a therapeutic response. alliedacademies.org For example, in a diabetic nephropathy model, researchers might measure levels of inflammatory markers like NF-κB and IL-1β or fibrotic markers like TGF-β and Col-IV. mdpi.com

Evaluate Pharmacodynamics: Understand the relationship between the drug concentration and its effect. alliedacademies.org

These assessments provide critical data on the compound's mechanism of action and its potential as a therapeutic agent. alliedacademies.org

Comparative Analysis and Translational Limitations of Animal Models

Despite their importance, a significant challenge in drug development is the "lost in translation" problem, where findings from animal models fail to replicate in human clinical trials. osf.ioresearchgate.net This discrepancy arises from fundamental biological differences between species, including genetics, metabolism, and the fact that animal models often cannot fully recapitulate the complexity and heterogeneity of human diseases. osf.ionih.gov

For sympathomimetic amines, the effects observed in one species cannot always be accurately predicted in another. sahmri.org.au The teratogenic effects of thalidomide, for example, were highly species-specific, a fact that tragically underscores the limitations of animal studies. frontiersin.org The accuracy of animal testing in predicting efficacy in humans is estimated to be low, with significant inter-species differences in drug metabolism and disease progression. frontiersin.org

Therefore, it is crucial to critically evaluate the data from animal models and acknowledge their limitations. No single animal model can perfectly represent a human disease. nih.govnih.gov The strength of a well-designed animal study lies in its ability to dissect a specific biological mechanism or test a hypothesis in a controlled, whole-organism setting. nih.gov An integrated approach, combining data from advanced in vitro models like MPS with carefully selected and validated animal studies, is essential to improve the predictive value of preclinical research and enhance the likelihood of successful clinical translation. nih.govresearchgate.net

Analytical and Bioanalytical Methodologies in Clonazoline Hydrochloride Research

Advanced Chromatographic Techniques

Chromatography is the cornerstone of analytical separation in drug analysis. It functions by separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. wikipedia.org For compounds like Clonazoline (B92498) hydrochloride, High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are the most utilized techniques. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of pharmaceutical compounds. wikipedia.org It employs a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (stationary phase). wikipedia.org The separation is based on the different interactions of the sample components with the stationary phase. wikipedia.org

In the analysis of benzodiazepines, a class of compounds structurally related to Clonazoline hydrochloride, reversed-phase HPLC is common. nih.gov This involves a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govlongdom.org Detection is often achieved using an ultraviolet (UV) detector, as many benzodiazepines absorb UV light. nih.govlongdom.org For instance, a method for the simultaneous determination of Clonazepam and Paroxetine utilized a monolithic C-18 column with a mobile phase of 0.175M Sodium dodecyl sulphate and 12% n-propanol in phosphoric acid, with UV detection at 300 nm. longdom.org

| Parameter | Typical Condition for Benzodiazepine Analysis | Reference |

|---|---|---|

| Column | Reversed-phase C18 (RP-18), 3-5 µm particle size | nih.gov |

| Mobile Phase | Acetonitrile and/or Methanol with water/buffer | nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | nih.gov |

| Detection | Ultraviolet (UV) Absorbance (e.g., 306 nm) | nih.gov |

| Temperature | Ambient to 40°C | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically less than 2 µm). researchgate.net This results in significantly higher resolution, greater sensitivity, and much faster analysis times. lcms.czresearchgate.net The transition from HPLC to UHPLC can reduce analysis time from over 20 minutes to under 2 minutes, with a substantial decrease in solvent consumption. lcms.cz

UHPLC systems are designed to withstand the higher backpressures generated by the densely packed columns. researchgate.net Studies comparing HPLC and UHPLC for benzodiazepine analysis have shown that UHPLC provides superior peak separation and efficiency. researchgate.net For example, a UHPLC method for clonazepam quantification in human plasma used a sub-2 µm particle size column with gradient elution, achieving a limit of quantification of 0.3 ng/mL. nih.gov This enhanced performance makes UHPLC particularly suitable for high-throughput screening and the analysis of trace-level compounds in complex matrices. researchgate.netlcms.cz

| Performance Metric | HPLC | UHPLC | Reference |

|---|---|---|---|

| Particle Size | 3-5 µm | < 2 µm | researchgate.net |

| Analysis Time | ~20-40 minutes | ~1-5 minutes | lcms.czresearchgate.net |

| Resolution | Good | Excellent | researchgate.net |

| Solvent Consumption | Higher | Significantly Lower (~95% reduction) | lcms.cz |

| Sensitivity | Standard | Enhanced (5-10x better detection limits) | researchgate.net |

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. mdpi.com In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a capillary column. mdpi.com However, many benzodiazepines are polar and not sufficiently volatile for direct GC analysis, often requiring a derivatization step to increase their volatility and thermal stability. mdpi.comagilent.com

GC is frequently coupled with a mass spectrometer (GC-MS), which provides high specificity for compound identification. nih.govresearchgate.net Methods have been developed for analyzing benzodiazepines like clonazepam in biological samples using GC with detectors such as an electron capture detector (GC-ECD) or mass spectrometry (GC-MS). nih.gov For instance, a GC-negative ion chemical ionization mass spectrometric (GC-NCI-MS) method was developed for the quantitative analysis of clonazepam in human plasma, reaching a detection limit of 0.1 ng/ml. nih.gov This method required derivatization with N,O-bis-(trimethylsilyl)trifluoroacetamide. nih.gov

| Parameter | Typical Condition for Benzodiazepine Analysis | Reference |

|---|---|---|

| Column | Capillary columns (e.g., DB-5MS) | mdpi.com |

| Carrier Gas | Helium or Nitrogen | mdpi.com |

| Injection Mode | Split or Splitless | agilent.com |

| Derivatization | Often required (e.g., silylation) | mdpi.comnih.gov |

| Detector | Mass Spectrometry (MS), Electron Capture (ECD) | nih.govnih.gov |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. ijpras.com It is an indispensable tool in drug analysis due to its exceptional sensitivity and specificity, which allows for the definitive identification of compounds. ijpras.com When combined (hyphenated) with chromatographic separation techniques like LC or GC, it provides a powerful platform for both qualitative and quantitative analysis. bjbms.org

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is considered the gold standard for the quantification of drugs and their metabolites in biological matrices. agilent.commdpi.com This technique overcomes many limitations of GC-MS, as it does not typically require derivatization for polar and thermally labile compounds like benzodiazepines. agilent.com

In LC-MS/MS, the mass spectrometer consists of two mass analyzers in series. The first analyzer selects a specific ion (the precursor ion) corresponding to the compound of interest, which is then fragmented. The second analyzer separates the resulting fragment ions (product ions). This process, known as multiple reaction monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification even at very low concentrations in complex samples like blood or urine. agilent.comlcms.cz Various LC-MS/MS methods have been validated for the simultaneous determination of multiple benzodiazepines. mdpi.comnih.gov For example, a UPLC-MS/MS method was developed for determining bromazepam, clonazepam, and diazepam in surface water with detection limits in the low ng/L range. nih.gov

| Parameter | Typical Condition for Benzodiazepine Analysis | Reference |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | agilent.com |

| Mass Analyzer | Triple Quadrupole (QqQ), Ion Trap | agilent.com |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification | agilent.comlcms.cz |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | lcms.czwaters.com |

| Application | Forensic toxicology, clinical analysis, bioequivalence studies | nih.govagilent.commdpi.com |

Understanding the metabolic fate of a drug is crucial in drug discovery and toxicology. ijpras.com Mass spectrometry, especially high-resolution mass spectrometry (HRMS), is a key technology for identifying and structurally elucidating drug metabolites. ijpras.comnih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements (typically <5 ppm deviation), which allows for the determination of the elemental composition of unknown metabolites. ijpras.com

The process of metabolite identification involves analyzing biological samples (from in vitro systems like human liver microsomes or in vivo studies) and comparing them to control samples. nih.govnih.gov Data processing techniques are used to find potential metabolites. These techniques include searching for predicted biotransformations (e.g., hydroxylation, demethylation) or using data-mining tools like mass defect filters (MDF), which exploit the fact that metabolites often have similar mass defect values to the parent drug. nih.govresearchgate.net For designer benzodiazepines like clonazolam and meclonazepam, studies using HRMS have successfully identified major metabolites in urine, such as the corresponding amino and acetamino compounds, which serve as crucial biomarkers for intake. nih.govnih.gov

| Parent Compound | Identified Major Metabolites in Urine | Analytical Technique | Reference |

|---|---|---|---|

| Clonazolam | 7-aminoclonazolam | Nano-LC-HRMS | nih.gov |

| Meclonazepam | amino-meclonazepam, acetamido-meclonazepam | HRMS | nih.gov |

| Nifoxipam | 7-acetaminonifoxipam, glucuronic acid conjugate of parent | Nano-LC-HRMS | nih.gov |

MALDI-TOF MS Applications in Enzyme Kinetic Studies

The primary metabolic pathways for compounds structurally related to clonazoline, such as clonazepam, involve nitro-reduction catalyzed by cytochrome P450 enzymes (specifically CYP3A) and subsequent N-acetylation by N-acetyltransferase 2 (NAT2). nih.govresearchgate.net MALDI-TOF MS can be employed to study the kinetics of these enzymatic reactions by monitoring the formation of metabolites over time. The high sensitivity of MALDI-TOF MS allows for the detection of minute amounts of reaction products, which is particularly advantageous in enzyme assays where substrate or product concentrations can be very low. clinpgx.org

In a typical MALDI-TOF MS-based enzyme kinetic experiment, the reaction mixture, containing the substrate (clonazoline hydrochloride), the enzyme (e.g., CYP3A4 or NAT2), and necessary cofactors, is incubated for specific time intervals. The reaction is then quenched, and an aliquot of the mixture is spotted onto a MALDI plate with a suitable matrix. The mass spectrometer then measures the mass-to-charge ratio of the ions produced, allowing for the direct detection and quantification of the substrate and its metabolites. By plotting the concentration of the product formed against time, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined.

The advantages of using MALDI-TOF MS for such studies include minimal sample preparation and the ability to directly analyze complex reaction mixtures without the need for chromophoric or fluorophoric labels. clinpgx.org This makes it a versatile tool for studying the metabolism of a wide range of drug compounds, including clonazoline hydrochloride.

Spectroscopic and Spectrophotometric Methods

UV-Vis Spectrophotometry and Colorimetric Reagents

UV-Visible spectrophotometry is a widely used analytical technique in pharmaceutical analysis for the quantitative determination of active pharmaceutical ingredients. For compounds like clonazoline hydrochloride, which possess chromophoric groups, direct UV spectrophotometry can be employed. However, to enhance sensitivity and selectivity, especially in complex matrices, the use of colorimetric reagents to form colored complexes is a common approach.

While specific colorimetric methods for clonazoline hydrochloride are not extensively documented, methods developed for structurally similar compounds, such as clonazepam, can provide insight into potential approaches. For instance, a spectrophotometric method for clonazepam involves its reaction with ferric chloride in the presence of potassium ferricyanide in an acidic medium to form a Prussian blue complex, which can be measured at a specific wavelength. orientjchem.org Another approach for clonazepam utilizes a charge-transfer reaction with a chromogenic reagent like metol in the presence of an oxidizing agent to produce a colored complex. rdd.edu.iq

For clonazoline hydrochloride, similar strategies could be developed. The formation of ion-pair complexes with sulfonephthalein dyes, such as bromophenol blue or thymol blue, is a plausible method. In such a method, the acidic dye would protonate in an acidic medium and form an ion-pair with the basic nitrogenous clonazoline molecule. This complex can then be extracted into an organic solvent, and the absorbance of the resulting colored solution is measured at the wavelength of maximum absorbance. The concentration of clonazoline hydrochloride in a sample can then be determined by comparing its absorbance to a calibration curve prepared from standard solutions.

The development of such a method would require optimization of various parameters, including the choice of dye, pH of the aqueous solution, choice of extracting solvent, and reaction time. The stoichiometry of the complex formed would also need to be determined, which is often found to be 1:1 for drug-dye complexes. ijpras.com

| Parameter | Optimized Condition for a Related Compound (Clonazepam) |

| Reagents | Ferric chloride, Potassium ferricyanide |

| Medium | Acidic (H2SO4) |

| Wavelength of Maximum Absorbance (λmax) | 526 nm |

| Linearity Range | 2-35 µg/mL |

| Molar Absorptivity | 3.4200×10^4 L.mol-1.cm-1 |

This table presents data for a colorimetric method developed for clonazepam, illustrating the types of parameters that would be relevant for a similar method for clonazoline hydrochloride. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including active pharmaceutical ingredients like clonazoline hydrochloride. While specific NMR spectral data for clonazoline hydrochloride is not widely published, the principles of NMR spectroscopy allow for a detailed characterization of its molecular structure. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms within the molecule.

In a ¹H NMR spectrum of clonazoline hydrochloride, the chemical shifts of the protons would provide information about their electronic environment. For instance, aromatic protons would resonate in the downfield region, while protons on the imidazoline (B1206853) ring would appear at characteristic chemical shifts. The integration of the signals would correspond to the number of protons giving rise to each signal, and the splitting patterns (multiplicity) would reveal information about the neighboring protons, allowing for the determination of the substitution pattern on the aromatic ring.

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms would indicate their hybridization and the nature of the atoms they are bonded to. For example, the carbon atoms of the aromatic ring would have distinct chemical shifts from those in the imidazoline ring.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the complete structural assignment. A COSY spectrum would reveal proton-proton couplings, helping to identify adjacent protons. An HSQC spectrum would correlate directly bonded proton and carbon atoms, while an HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is essential for establishing the connectivity between different parts of the molecule.

For a molecule with a structure similar to clonazoline, such as naphazoline, the ¹H NMR spectrum shows distinct signals for the aromatic and imidazoline protons, as well as the methylene (B1212753) bridge protons. chemicalbook.com A similar detailed analysis would be expected for clonazoline hydrochloride.

Electroanalytical Methods in Pharmaceutical Analysis

Electroanalytical methods offer a simple, rapid, and sensitive approach for the determination of pharmaceutical compounds. These techniques are based on the measurement of an electrical property of a solution containing the analyte. For a compound like clonazoline hydrochloride, which is expected to be electrochemically active due to its chemical structure, various electroanalytical techniques could be applied for its quantification in bulk form and pharmaceutical formulations.

Voltammetric methods, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are particularly suitable for the analysis of electroactive species. These techniques involve applying a potential to an electrode and measuring the resulting current. The oxidation or reduction of the analyte at the electrode surface produces a current that is proportional to its concentration. For clonazoline hydrochloride, the imidazoline ring and the substituted aromatic ring are potential sites for electrochemical reactions.

The development of an electroanalytical method for clonazoline hydrochloride would involve the selection of an appropriate working electrode, such as a glassy carbon electrode (GCE), carbon paste electrode (CPE), or a modified electrode to enhance sensitivity and selectivity. The supporting electrolyte, pH, and instrumental parameters (e.g., scan rate, pulse amplitude) would need to be optimized to obtain a well-defined and reproducible analytical signal. The feasibility of using such techniques is demonstrated by their successful application to other nitrogen-containing heterocyclic drugs. For instance, a square-wave adsorptive stripping voltammetry method was developed for the determination of ciprofloxacin using a glassy carbon paste electrode, achieving a low limit of detection. kfupm.edu.sa

Potentiometric methods, involving the use of ion-selective electrodes (ISEs), could also be developed for the determination of clonazoline hydrochloride. An ISE designed to be selective for the clonazoline cation would allow for its direct measurement in a sample solution.

| Electroanalytical Technique | Principle | Potential Application for Clonazoline Hydrochloride |

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Investigation of the electrochemical behavior of clonazoline hydrochloride. |

| Differential Pulse Voltammetry (DPV) | A potential is applied to the working electrode that consists of small pulses superimposed on a linearly increasing potential ramp. The current is measured immediately before each potential change, and the difference in current is plotted against potential. | Quantitative determination of clonazoline hydrochloride with high sensitivity. |

| Square-Wave Voltammetry (SWV) | A square-wave potential is superimposed on a staircase potential waveform. The current is sampled at the end of each forward and reverse pulse. | Rapid and sensitive quantification of clonazoline hydrochloride. |

| Potentiometry | Measurement of the potential of an electrochemical cell in the absence of an appreciable current. | Direct determination of clonazoline hydrochloride using an ion-selective electrode. |

Impurity Profiling and Degradation Product Analysis Methodologies

Impurity profiling and the analysis of degradation products are critical aspects of pharmaceutical quality control, ensuring the safety and efficacy of drug products. researchgate.netrroij.com For clonazoline hydrochloride, a comprehensive impurity profiling strategy would involve the use of stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely used technique for impurity profiling in the pharmaceutical industry. nih.gov A stability-indicating RP-HPLC method for clonazoline hydrochloride would be developed and validated to separate it from process-related impurities (arising from the synthesis) and degradation products (formed during storage or exposure to stress conditions). The method would typically employ a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is usually performed using a UV detector at a wavelength where the API and its impurities have significant absorbance.

Forced degradation studies are an integral part of developing a stability-indicating method. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products. pharmacy180.compharmaceutical-journal.com The analytical method must be able to resolve the API from all the degradation products formed under these conditions.

The identification and characterization of unknown impurities and degradation products often require the use of hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS). LC-MS provides molecular weight information and fragmentation patterns of the separated components, which are crucial for their structural elucidation. j-cst.org For complex structural analysis, techniques like liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) can also be employed.

While a specific impurity profile for clonazoline hydrochloride is not detailed in the available literature, studies on other imidazoline derivatives provide a relevant framework. For example, the analysis of chiral imidazolines has been performed using enantioselective HPLC to separate enantiomeric impurities. mdpi.com

| Stress Condition | Potential Degradation Pathway |

| Acidic Hydrolysis | Cleavage of the imidazoline ring or other hydrolysable bonds. |

| Basic Hydrolysis | Similar to acidic hydrolysis, but the rate and products may differ. |

| Oxidation | Oxidation of the aromatic ring or other susceptible functional groups. |

| Photolysis | Photodegradation, potentially leading to the formation of various photoproducts. nih.gov |

| Thermal Stress | Thermally induced degradation, which may lead to the formation of various decomposition products. |

Advanced Topics and Future Directions in Clonazoline Hydrochloride Research

Integration of Multi-Omics Data in Chemical Biology Research

The study of a chemical compound's biological effect is rapidly moving beyond single-target interactions to a more holistic, systems-level understanding. Multi-omics, the integrated analysis of data from different biological layers such as genomics, transcriptomics, proteomics, and metabolomics, is central to this evolution. frontlinegenomics.comfrontiersin.org This approach provides a comprehensive snapshot of the global molecular changes a cell or organism undergoes in response to a chemical probe like Clonazoline (B92498) hydrochloride. frontiersin.orgnih.gov

A hypothetical multi-omics workflow for Clonazoline hydrochloride could uncover novel biomarkers for drug response or identify previously unknown pathways involved in its effects, paving the way for new therapeutic indications. nih.gov

Table 1: Potential Multi-Omics Applications in Clonazoline Hydrochloride Research

| Omics Layer | Objective | Potential Insights for Clonazoline Hydrochloride |

|---|---|---|

| Transcriptomics | Analyze changes in gene expression (mRNA levels) following exposure. | Identify genes and signaling pathways upregulated or downregulated by receptor activation. |

| Proteomics | Measure global changes in protein abundance and post-translational modifications. | Confirm that changes in gene expression lead to functional protein changes; identify receptor-interacting proteins. nih.gov |

| Metabolomics | Quantify fluctuations in endogenous small-molecule metabolites. | Reveal shifts in metabolic pathways (e.g., energy metabolism, lipid synthesis) as a downstream consequence of drug action. frontiersin.org |

| Integrated Analysis | Combine all data layers to build a comprehensive model of drug action. | Create a holistic view of cellular response, linking receptor binding to functional phenotypic outcomes. nih.gov |

Applications of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by dramatically accelerating the discovery and optimization of new drugs. mdpi.commednexus.org These computational tools can analyze vast chemical and biological datasets to identify promising drug candidates, predict their properties, and even design novel molecules from scratch (de novo design). nih.govmdpi.com The integration of AI has the potential to make drug discovery more efficient, cost-effective, and precise. mdpi.com

In the context of Clonazoline hydrochloride, AI and ML could be applied in several ways. Machine learning models, trained on data from known imidazoline (B1206853) and adrenergic receptor ligands, could screen massive virtual libraries to identify new compounds with a high probability of binding to these targets. nih.govuj.edu.pl This approach can drastically reduce the number of compounds that need to be synthesized and tested in the lab.

Furthermore, generative AI models can design novel chemical structures with specific desired properties. mdpi.com For example, a researcher could use such a model to generate potential derivatives of Clonazoline hydrochloride that are predicted to have higher selectivity for a specific imidazoline receptor subtype or an improved metabolic stability profile. cam.ac.ukresearchgate.net By leveraging algorithms that have learned the complex relationships between chemical structure and biological activity, scientists can explore novel regions of chemical space to create next-generation therapeutic agents. nih.govosti.gov

Table 2: AI/ML Strategies in Clonazoline Hydrochloride Drug Discovery

| AI/ML Application | Description | Potential Goal for Clonazoline Hydrochloride Research |

|---|---|---|

| Virtual Screening | Using ML models to predict the activity of compounds in large databases against a specific target. uj.edu.pl | Identify novel scaffolds that bind to imidazoline receptors. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models that correlate chemical features with biological activity. | Predict the potency and selectivity of hypothetical Clonazoline hydrochloride derivatives. |

| De Novo Drug Design | Generative models that create entirely new molecules optimized for specific properties. mdpi.com | Design novel, patentable imidazoline agonists with improved therapeutic profiles. |

| ADMET Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Optimize derivatives for better pharmacokinetic properties and lower potential for adverse effects. |

Emerging Analytical and Preclinical Technologies

The ability to accurately measure a compound's concentration in biological systems and to test its effects in relevant disease models is fundamental to drug development. Continuous innovation in analytical and preclinical technologies provides ever more sensitive and predictive tools for pharmacological research. itecgoi.in

For Clonazoline hydrochloride, advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for the sensitive and specific quantification of the parent drug and its metabolites in biological matrices like plasma or tissue. mdpi.com Developing and validating such methods is crucial for detailed pharmacokinetic studies, enabling a precise understanding of how the compound is absorbed, distributed, metabolized, and excreted. comiteguandu.org.brresearchgate.net Other modern techniques like high-resolution mass spectrometry can aid in identifying previously unknown metabolites, offering a more complete picture of the drug's fate in the body. pharmtech.com